4-Cyclohexylbenzenesulfonate 4-Cyclohexylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0229778
InChI: InChI=1S/C12H16O3S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,13,14,15)/p-1
SMILES: C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)[O-]
Molecular Formula: C12H15O3S-
Molecular Weight: 239.309

4-Cyclohexylbenzenesulfonate

CAS No.:

Cat. No.: VC0229778

Molecular Formula: C12H15O3S-

Molecular Weight: 239.309

* For research use only. Not for human or veterinary use.

4-Cyclohexylbenzenesulfonate -

Specification

Molecular Formula C12H15O3S-
Molecular Weight 239.309
IUPAC Name 4-cyclohexylbenzenesulfonate
Standard InChI InChI=1S/C12H16O3S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,13,14,15)/p-1
Standard InChI Key MCCOAFJOIWDGDR-UHFFFAOYSA-M
SMILES C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)[O-]

Introduction

Chemical Structure and Identification

Molecular Structure and Properties

4-Cyclohexylbenzenesulfonate features a benzene ring substituted with a cyclohexyl group at the para position, with a sulfonate (SO₃⁻) group attached directly to the aromatic ring. The cyclohexyl group consists of a six-carbon saturated ring in chair conformation, providing hydrophobicity to the molecule. Meanwhile, the sulfonate group contributes hydrophilic properties, giving the compound its amphiphilic nature characteristic of surfactants.

While specific information about 4-Cyclohexylbenzenesulfonate is limited in the search results, we can draw parallels with similar compounds. The related compound cyclohexylbenzene is described as a versatile chemical used as an intermediate in the production of other chemicals, including cyclohexylbenzene sulfonate .

Chemical Identifiers and Properties

Based on analogous compounds like Cyclohexyl p-toluenesulfonate, we can infer some properties of 4-Cyclohexylbenzenesulfonate:

PropertyValue
Molecular FormulaC₁₂H₁₅O₃S⁻ (as anion)
Structural FeaturesBenzene ring with cyclohexyl group at para position and sulfonate group
AppearanceLikely a white to off-white solid
SolubilitySoluble in water due to the polar sulfonate group
FunctionAnionic surfactant

The sulfonate group's negative charge makes this compound an anionic species, typically found as a salt with various counterions such as sodium, potassium, or ammonium.

Synthesis Methods

General Synthetic Routes

The synthesis of 4-Cyclohexylbenzenesulfonate likely follows routes similar to those used for related alkylbenzene sulfonates. While the search results don't provide direct synthesis methods for 4-Cyclohexylbenzenesulfonate specifically, we can infer potential routes based on related compounds.

One probable synthesis route would involve starting with cyclohexylbenzene, which serves as a key intermediate in various chemical processes . The sulfonation of cyclohexylbenzene using sulfonating agents like concentrated sulfuric acid or sulfur trioxide would yield the corresponding sulfonic acid, which can then be neutralized to form the sulfonate salt.

Applications and Uses

Industrial Applications

As a member of the alkylbenzene sulfonate family, 4-Cyclohexylbenzenesulfonate likely shares applications with similar compounds. Linear alkylbenzene sulfonates (LAS) are primarily used in:

  • Detergents and cleaning products

  • Industrial processing aids

  • Emulsifiers in various formulations

The specific cyclohexyl substitution at the para position would modify its surfactant properties compared to linear alkyl chains, potentially offering enhanced performance in certain applications.

Research and Development Applications

In research settings, 4-Cyclohexylbenzenesulfonate may serve as:

  • An intermediate in organic synthesis

  • A model compound for studying surfactant behavior

  • A component in specialized formulations requiring specific surfactant properties

The cyclohexyl group's hydrophobicity combined with the sulfonate group's hydrophilicity creates an amphiphilic molecule with potential applications in interface science and colloid chemistry.

Toxicological and Environmental Considerations

Environmental Fate and Behavior

Alkylbenzene sulfonates as a class have been extensively studied regarding their environmental impact. From the search results, we can infer that 4-Cyclohexylbenzenesulfonate would share some properties with linear alkylbenzene sulfonates (LAS).

LAS compounds have been subject to environmental screening programs, such as the Swedish National Screening Programme mentioned in the search results . These studies provide insights into the environmental behavior of alkylbenzene sulfonates, which would be relevant to understanding 4-Cyclohexylbenzenesulfonate's environmental fate.

Environmental ParameterConsideration for 4-Cyclohexylbenzenesulfonate
BiodegradabilityLikely biodegradable based on other alkylbenzene sulfonates
BioaccumulationExpected to have low bioaccumulation potential
Aquatic ToxicityPotentially toxic to aquatic organisms at certain concentrations
Predicted No-Effect Concentration (PNEC)Would require specific determination for different environmental compartments

Comparative Analysis with Related Compounds

Structural Analogues

Several related compounds appear in the search results that can be compared with 4-Cyclohexylbenzenesulfonate:

  • Cyclohexyl 4-methylbenzenesulfonate (CAS: 953-91-3): Contains a cyclohexyl group attached to the sulfonate oxygen rather than directly to the benzene ring, changing its chemical behavior significantly .

  • Linear alkylbenzene sulfonates (LAS): Contain linear alkyl chains instead of a cyclohexyl group, resulting in different surfactant properties and potentially different environmental behavior .

  • 4-Cyclohexylbenzene-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfonate group, making it more reactive and suitable for different applications.

Functional Comparison

The functional differences between 4-Cyclohexylbenzenesulfonate and its analogues would affect their applications and properties:

CompoundKey Structural DifferenceResulting Property Difference
4-CyclohexylbenzenesulfonateCyclohexyl group at para position of benzene with direct sulfonate attachmentBalanced hydrophobic-hydrophilic character
Cyclohexyl 4-methylbenzenesulfonateCyclohexyl attached to sulfonate oxygen, methyl group on benzeneFunctions as a leaving group in synthesis rather than a surfactant
Linear alkylbenzene sulfonatesLinear alkyl chain instead of cyclohexyl groupDifferent micelle-forming properties and potentially different biodegradation pathways
4-Cyclohexylbenzene-1-sulfonyl fluorideSulfonyl fluoride instead of sulfonateMore reactive, potential use as a chemical reagent rather than surfactant

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